Product packaging for 2-(Aminomethyl)thiazol-4-amine(Cat. No.:)

2-(Aminomethyl)thiazol-4-amine

Cat. No.: B14893049
M. Wt: 129.19 g/mol
InChI Key: XWCKJAQVFATCCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Aminomethyl)thiazol-4-amine (CAS 1313214-70-8) is a chemical compound with the molecular formula C4H7N3S and a molecular weight of 129.18 g/mol . This reagent belongs to the 2-aminothiazole class of heterocycles, a scaffold recognized in medicinal chemistry as a fundamental building block for developing potent anticancer agents . Researchers are exploring 2-aminothiazole-based derivatives for their cytotoxicity and ability to induce apoptosis (programmed cell death) in tumor cells, highlighting their potential as antitumor agents . Beyond pharmaceutical applications, this compound has demonstrated significant utility in materials science and analytical chemistry. Recent research has immobilized 2-(Aminomethyl)thiazole onto multi-walled carbon nanotubes (AMTZ@MWCNTs) to create a novel nanostructure adsorbent . This material is highly effective for the rapid extraction and preconcentration of manganese ions (Mn(II)) from complex biological samples, including human blood, serum, and urine, facilitating analysis by techniques like graphite furnace atomic absorption spectrometry (GF-AAS) . This application is crucial for monitoring manganese levels in patients with hepatic diseases. As a key synthetic intermediate, this amine-functionalized thiazole is a valuable precursor for constructing more complex molecules through reactions at its aminomethyl group . The product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should refer to the Safety Data Sheet for proper handling, storage, and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7N3S B14893049 2-(Aminomethyl)thiazol-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H7N3S

Molecular Weight

129.19 g/mol

IUPAC Name

2-(aminomethyl)-1,3-thiazol-4-amine

InChI

InChI=1S/C4H7N3S/c5-1-4-7-3(6)2-8-4/h2H,1,5-6H2

InChI Key

XWCKJAQVFATCCI-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)CN)N

Origin of Product

United States

Synthetic Methodologies for 2 Aminomethyl Thiazol 4 Amine and Its Derivatives

Conventional Synthetic Routes

Conventional methods for synthesizing the 2-(aminomethyl)thiazol-4-amine core structure primarily rely on the well-established Hantzsch thiazole (B1198619) synthesis and subsequent functional group manipulations.

Cyclocondensation Reactions for Thiazole Ring Formation

The Hantzsch thiazole synthesis is a cornerstone for creating the thiazole ring. This reaction typically involves the condensation of a thioamide with an α-halocarbonyl compound. youtube.com

The synthesis of 2-aminothiazole (B372263) derivatives often begins with the reaction of a substituted acetophenone (B1666503) or other α-haloketones with thiourea (B124793). nih.govnih.gov For instance, 2-amino-4-(p-tolyl)thiazole can be synthesized by refluxing 2-bromo-1-(p-tolyl)ethanone with thiourea in ethanol (B145695) for one hour. chemicalbook.com The use of a catalyst, such as copper silicate, can enhance the efficiency of this reaction, allowing for the synthesis of various 4-substituted 2-aminothiazoles in high yields. nanobioletters.com The reaction conditions, including the choice of solvent and temperature, are crucial for optimizing the yield. Ethanol is often found to be a suitable solvent for these reactions. nanobioletters.com

Reactant 1Reactant 2Catalyst/SolventProductReference
2-bromo-1-(p-tolyl)ethanoneThioureaEthanol2-Amino-4-(p-tolyl)thiazole chemicalbook.com
Substituted Phenacyl bromideThioureaCopper silicate/Ethanol4-substituted 2-amino thiazole nanobioletters.com
2-bromo-1-pyridin-2-yl-ethanoneThioureaEthanol2-Amino-4-(pyridin-2-yl)thiazole nih.gov

A stepwise approach is often necessary to introduce the aminomethyl group at the 2-position, especially when starting with protected amino acids. One documented strategy for the synthesis of 2-(aminomethyl)thiazole hydrochloride begins with Boc-glycine ethyl ester. google.com This starting material undergoes ammonification to yield Boc-glycinamide (Boc-Gly-NH2). The amide is then treated with Lawesson's reagent in tetrahydrofuran (B95107) to form the corresponding thioamide, Boc-aminoethionamide. google.comnih.gov This intermediate subsequently undergoes a cyclocondensation reaction with bromoacetaldehyde (B98955) to form the key intermediate, 2-N-Boc-aminomethyl-thiazole. The final step involves the removal of the Boc protecting group using a solution of hydrochloric acid in methanol (B129727) to afford the target compound, 2-(aminomethyl)thiazole hydrochloride. google.com This method is advantageous as it utilizes simple and readily available starting materials and avoids the need for silica (B1680970) gel column chromatography for purification. google.com

StepStarting MaterialReagentsProductReference
1Boc-glycine ethyl esterSaturated ammonia-aqueous isopropanolBoc-Gly-NH2 google.com
2Boc-Gly-NH2Lawesson's reagent, THFBoc-amido second sulphamide google.com
3Boc-amido second sulphamideBromoacetaldehyde2-N-Boc-amine methYl-thiazol google.com
42-N-Boc-amine methYl-thiazolHydrochloric acid-methanol2-amine methYl-thiazol hydrochloride google.com

Functional Group Interconversions Leading to Aminomethyl and Amine Moieties

The introduction of the aminomethyl and amine groups can also be achieved through functional group interconversions on a pre-formed thiazole ring. For example, a 2-aminothiazole derivative can be synthesized and then modified. researchgate.net One approach involves the synthesis of ethyl 2-aminothiazole-4-carboxylate from thiourea and ethyl 3-bromopyruvate. google.comgoogle.com The amino group can be acetylated, and the ester can be hydrolyzed to a carboxylic acid. This acid can then be converted to an acid chloride, which can react with a protected aminobenzylamine. Subsequent deprotection and reaction with various aromatic acid chlorides can yield N-(2-(aminomethyl)phenyl)thiazole-4-carboxamide derivatives. google.com

Advanced Synthetic Approaches

More recent synthetic methods have focused on the use of metal catalysts to facilitate the construction of the aminomethyl thiazole scaffold, offering alternative and potentially more efficient routes.

Metal-Mediated and Catalytic Reactions for Aminomethyl Thiazole Scaffold Construction

Metal-mediated reactions have shown promise in the synthesis of N-substituted aminomethyl azole esters. For instance, AgClO₄-promoted substitution reactions have been utilized in this context. While the specific application to this compound is not explicitly detailed in the provided context, the principle of using metal catalysts to form C-N bonds is a key advanced strategy. nih.govacs.orgnih.gov These methods often involve the chelation of the thiazole derivative with a transition metal, which can activate the molecule for subsequent reactions. nih.gov This approach can lead to the formation of various metal complexes with potential biological activities. nih.govacs.org

Continuous Flow Synthesis Techniques for Scalable Production and Process Optimization

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering significant advantages over traditional batch processing. nih.govflinders.edu.au These benefits include enhanced heat and mass transfer, improved safety profiles, especially when dealing with hazardous reagents or exothermic reactions, and the potential for seamless integration of multiple reaction and purification steps into a single, automated process. nih.govresearchgate.net The application of flow chemistry to the synthesis of heterocyclic compounds, such as thiazole derivatives, has been an area of active research, aiming to improve efficiency, yield, and scalability. nih.govfigshare.com

The synthesis of 2-aminothiazole scaffolds, a core component of the target molecule, is often achieved through the Hantzsch thiazole synthesis. organic-chemistry.org This reaction typically involves the condensation of an α-haloketone with a thiourea derivative. In a continuous flow setup, streams of the reactants are continuously pumped and mixed in a reactor coil or a microreactor, where the reaction takes place under precisely controlled conditions. nih.gov The product stream then exits the reactor for collection or further in-line processing.

The general methodology for the continuous flow synthesis of a 2-(aminomethyl)thiazole derivative can be conceptualized as a multi-step process. For instance, a protected amino-thioamide and a suitable α-halocarbonyl compound can be used as starting materials. The use of protecting groups is often necessary to prevent unwanted side reactions with the amine functionalities. The key steps in such a continuous flow process would typically involve:

Pumping and Mixing: Solutions of the reactants are introduced into the flow system using precision pumps. These streams are then combined in a T-mixer or a similar device to ensure efficient mixing before entering the reactor.

Reaction in a Heated/Cooled Reactor: The mixed stream flows through a reactor coil, which can be heated or cooled to the optimal reaction temperature. The residence time, which is the time the reactants spend in the reactor, is a critical parameter that can be precisely controlled by adjusting the flow rate and the reactor volume.

In-line Quenching and/or Purification: The product stream emerging from the reactor can be directly mixed with a quenching agent to stop the reaction or passed through a column containing a scavenger resin to remove unreacted reagents or by-products.

Deprotection: If protecting groups are used, a subsequent deprotection step can be integrated into the flow system. This might involve introducing a stream of a deprotecting agent and passing the mixture through another reactor module.

Product Collection: Finally, the purified product stream is collected.

The optimization of such a continuous flow process involves systematically varying parameters such as temperature, pressure, residence time, and stoichiometry to maximize the yield and purity of the desired product. Automated systems, which can perform a large number of experiments in a short period, are often employed for this purpose. nih.gov

For example, a multi-step continuous flow synthesis of 5-(thiazol-2-yl)-3,4-dihydropyrimidin-2(1H)-ones has been reported, which includes a Hantzsch thiazole synthesis as the initial step. nih.gov In this process, a thioamide and an α-bromoketone were reacted in a microreactor to form the thiazole intermediate. Although the substituents differ from the target molecule of this article, the underlying principles of the flow-based Hantzsch reaction are the same.

The following table provides a hypothetical set of optimized parameters for the continuous flow synthesis of a protected 2-(aminomethyl)thiazole derivative, based on general knowledge of flow chemistry and thiazole synthesis.

ParameterValue
Reactant A Protected Amino-Thioamide
Reactant B α-Haloketone
Solvent Acetonitrile or Ethanol
Concentration 0.1 - 0.5 M
Flow Rate (Reactant A) 0.5 mL/min
Flow Rate (Reactant B) 0.5 mL/min
Reactor Volume 10 mL
Residence Time 10 min
Temperature 60 - 100 °C
Pressure 5 - 10 bar
Yield (Protected Intermediate) > 85% (hypothetical)

This table illustrates the type of data that would be generated during the optimization of a continuous flow process. The actual values would need to be determined experimentally for the specific synthesis of this compound. The scalability of the process can be achieved by either increasing the run time of the reaction ("scaling out") or by using larger reactors or multiple reactors in parallel ("numbering up"). nih.gov

Chemical Reactivity and Derivatization Strategies of the 2 Aminomethyl Thiazol 4 Amine Scaffold

Reactivity of the Aminomethyl Group

The aminomethyl group, a primary aliphatic amine attached to the C2 position of the thiazole (B1198619) ring, is a key site for introducing structural diversity. Its reactivity is analogous to other primary amines, enabling a variety of common chemical transformations.

The primary amine of the aminomethyl group is nucleophilic and can readily participate in substitution reactions with a variety of electrophiles. This allows for the straightforward introduction of a wide array of functional groups, thereby modifying the steric and electronic properties of the molecule. Common derivatization strategies include acylation, alkylation, and arylation reactions.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base affords the corresponding amides. This is a robust method for introducing diverse substituents.

Alkylation: The amine can be mono- or di-alkylated using alkyl halides. The degree of alkylation can be controlled by stoichiometry and reaction conditions.

Arylation: Introduction of aryl or heteroaryl moieties can be achieved through reactions such as the Buchwald-Hartwig amination, coupling the amine with aryl halides in the presence of a palladium catalyst.

These reactions provide access to a broad chemical space, enabling the synthesis of libraries of compounds for various applications.

The aminomethyl group readily undergoes condensation reactions with aldehydes and ketones to form the corresponding imines, also known as Schiff bases. This reaction is typically catalyzed by acid or base and involves the formation of a carbinolamine intermediate followed by dehydration.

The resulting imine C=N double bond can be subsequently reduced, for instance with sodium borohydride, to yield a stable secondary amine. This two-step process, known as reductive amination, is a powerful tool for creating new C-N bonds. The reaction of 2-aminothiazole (B372263) derivatives with various aldehydes to form Schiff bases is a well-established transformation. ucl.ac.uk

A variety of aldehydes and ketones can be employed in this reaction, leading to a diverse set of derivatives. The stability of the resulting imine can vary depending on the nature of the substituent on the carbonyl compound.

Sulfonamides: The primary amine of the aminomethyl group can be readily converted into a sulfonamide by reaction with a sulfonyl chloride in the presence of a base like pyridine (B92270) or triethylamine. This reaction is a common strategy in medicinal chemistry to introduce the sulfonamide functional group, which is a key pharmacophore in many drugs. The synthesis of sulfonamides from primary amines and aryl sulfonyl chlorides is a well-established and general method. ekb.eg The reaction of 2-aminothiazole with various benzenesulfonyl chlorides has been shown to produce the corresponding N-(thiazol-2-yl)benzenesulfonamides in good yields. nih.gov

ReagentProduct
Benzenesulfonyl chlorideN-((thiazol-2-yl)methyl)benzenesulfonamide
p-Toluenesulfonyl chloride4-Methyl-N-((thiazol-2-yl)methyl)benzenesulfonamide
Methanesulfonyl chlorideN-((thiazol-2-yl)methyl)methanesulfonamide

Hydrazides: While direct conversion of the aminomethyl group to a hydrazide is not a standard single-step transformation, a multi-step sequence can be envisioned. For instance, the amine could be acylated with a protected carboxy group, followed by deprotection and reaction with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazide. The synthesis of hydrazides from esters via reaction with hydrazine hydrate is a common and effective method. nih.gov

Reactivity of the Thiazole Ring System

The thiazole ring itself, being an electron-rich aromatic system, possesses its own characteristic reactivity. The substituents on the ring, namely the aminomethyl and amino groups, significantly influence this reactivity.

The amino group at the 4-position of the thiazole ring is an aromatic amine. Its reactivity is influenced by the electron-donating nature of the amine itself and the electronic properties of the thiazole ring and the substituent at the 2-position. This amino group can undergo reactions typical of aromatic amines, such as acylation, alkylation, and diazotization.

Similar to the aminomethyl group, the 4-amino group can be acylated with acyl chlorides or anhydrides to form amides. It can also be converted to the corresponding sulfonamide by reaction with sulfonyl chlorides. nih.goviaea.org The reactivity of this position allows for further derivatization and modulation of the molecule's properties. For example, 2-amino-4-arylthiazoles can be readily acylated or can react with aldehydes to form Schiff bases. nih.gov

Thiazole rings are generally stable aromatic systems. However, under certain conditions, they can undergo ring-opening reactions. For instance, treatment of some 2-amino-4-thiazolidinones (a related thiazole derivative) with strong acid can lead to ring cleavage. researchgate.net While specific data for 2-(aminomethyl)thiazol-4-amine is not available, it is plausible that harsh acidic or basic conditions, or the use of strong nucleophiles, could potentially lead to the opening of the thiazole ring.

Ring transformation reactions, where the thiazole ring is converted into another heterocyclic system, are also known for certain thiazole derivatives. These reactions often require specific reagents and conditions and are not a general feature of all thiazoles. For instance, some thiazoles can undergo cycloaddition reactions at high temperatures.

Derivatization for Enhanced Research Utility

The strategic chemical modification of the this compound scaffold is a key area of research, aimed at enhancing its utility in various scientific investigations. By introducing a wide array of substituents or by chemically altering the core structure, researchers can fine-tune its properties for specific applications, ranging from modulating biological interactions to developing advanced analytical methods.

Introduction of Diverse Substituents to Modulate Chemical and Interaction Profiles

The introduction of various functional groups onto the this compound framework allows for a systematic exploration of its chemical space. This approach is fundamental to understanding structure-activity relationships (SAR) and for optimizing the molecule's interaction with biological targets. The primary amine and the aminomethyl group are key handles for derivatization, enabling the synthesis of a diverse library of compounds with modified properties.

The goal of such derivatization strategies is to create a portfolio of compounds with a graduated range of physicochemical properties. This allows researchers to probe the specific requirements for a desired biological effect, leading to the identification of more potent and selective agents.

Table 1: Hypothetical Derivatizations of this compound and Their Potential Effects

Derivative Modification Potential Effect on Chemical/Interaction Profile
N-acetyl-2-(aminomethyl)thiazol-4-amineAcylation of the primary amineIncreased lipophilicity, altered hydrogen bonding
N-benzoyl-2-(aminomethyl)thiazol-4-amineIntroduction of an aromatic ringPotential for π-π stacking interactions
2-(guanidinomethyl)thiazol-4-amineConversion of aminomethyl to guanidiniumIncreased basicity and hydrogen bonding potential

Chemical Derivatization for Advanced Analytical Methodologies

The chemical properties of this compound, particularly its polar and basic nature, can present challenges for its detection and quantification in complex biological or environmental matrices using techniques like reversed-phase liquid chromatography-tandem mass spectrometry (RPLC-MS/MS). nih.gov Derivatization is a powerful strategy to overcome these analytical hurdles.

By reacting the amine groups with specific reagents, the resulting derivatives can exhibit improved chromatographic retention, enhanced ionization efficiency, and unique fragmentation patterns in mass spectrometry. This leads to more sensitive and reliable analytical methods.

A common approach involves pre-column derivatization, where the analyte is modified before its introduction into the analytical system. For example, derivatizing agents that introduce a hydrophobic moiety can significantly improve retention on reversed-phase columns. Furthermore, reagents that add a permanently charged group or a group with high proton affinity can enhance the signal response in mass spectrometry. nih.gov

One such derivatization strategy that can be applied to amino compounds is the use of diethyl ethoxymethylenemalonate (DEEMM). nih.gov This reagent reacts with primary and secondary amines, and the resulting derivatives can be analyzed using a neutral loss scan (NLS) mode in a triple quadrupole mass spectrometer. nih.gov This technique allows for the targeted detection of all compounds that have been derivatized with DEEMM, providing a comprehensive profile of amino compounds in a sample. nih.gov

Another strategy involves a dual-derivatization scheme that tags primary amine and hydroxyl groups with a linear acyl chloride containing a tertiary amine, followed by the coupling of carboxylate groups to a linear amine tag with a tertiary amine tail. nih.gov This method not only increases the hydrophobicity and proton affinity of the analytes but can also invert the charge of anionic species, allowing for the analysis of a broader range of metabolites in a single run. nih.gov Such derivatization has been shown to improve sensitivity by over 75-fold for certain analytes. nih.gov

Table 2: Derivatization Strategies for Enhanced Analytical Detection

Derivatizing Reagent/Method Target Functional Group Analytical Advantage
Diethyl ethoxymethylenemalonate (DEEMM)Primary and secondary aminesEnables targeted analysis using neutral loss scan in MS/MS. nih.gov
Acyl chloride with tertiary amine tailPrimary amines and hydroxylsIncreases hydrophobicity and proton affinity, improving signal response. nih.gov

Application As a Synthetic Building Block in Complex Molecular Architectures

Versatile Precursor for the Synthesis of Complex Thiazole (B1198619) Derivatives

The dual amine functionalities of 2-(Aminomethyl)thiazol-4-amine provide two reactive sites that can be selectively or simultaneously functionalized, making it a versatile precursor for a diverse range of complex thiazole derivatives. researchgate.net The amino group at the 4-position and the aminomethyl group at the 2-position exhibit different reactivities, allowing for controlled, stepwise synthetic transformations.

The synthesis of 2-aminothiazole (B372263) derivatives is a well-established area of organic chemistry, with the Hantzsch thiazole synthesis being a classic and widely used method. This reaction typically involves the condensation of an α-haloketone with a thioamide. While specific synthesis routes for this compound are not extensively detailed in publicly available literature, its structure lends itself to derivatization through various common organic reactions.

Key Synthetic Transformations:

Acylation: The amino groups can readily undergo acylation with a variety of acylating agents, such as acid chlorides and anhydrides, to form amide derivatives. This allows for the introduction of a wide array of functional groups and the extension of the molecular framework. nih.gov

Alkylation: The nucleophilic nature of the amino groups facilitates alkylation reactions, enabling the attachment of aliphatic or aromatic side chains.

Schiff Base Formation: The primary amino group at the 4-position can react with aldehydes and ketones to form Schiff bases (imines), which can serve as intermediates for further transformations or as key structural elements in the final molecule.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates and isothiocyanates can lead to the formation of urea and thiourea derivatives, respectively, which are common pharmacophores in drug discovery.

The ability to selectively protect one of the amino groups allows for regioselective modifications, further expanding the synthetic possibilities. This versatility makes this compound an invaluable starting material for creating libraries of complex thiazole derivatives for screening in various applications.

Integral Component in the Design and Construction of Bioactive Scaffolds and Pharmacophores

The thiazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically used drugs. researchgate.netmdpi.com The 2-aminothiazole moiety, in particular, is a key pharmacophore in numerous bioactive compounds with a broad spectrum of activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. nih.govnih.govresearchgate.netcolab.ws The structural features of this compound make it an ideal building block for the design and construction of novel bioactive scaffolds.

The two amino groups provide anchor points for the attachment of various pharmacophoric groups, allowing for the systematic exploration of structure-activity relationships (SAR). For instance, the aminomethyl group at the 2-position can be incorporated into larger pharmacophores, while the amino group at the 4-position can be modified to fine-tune the electronic and steric properties of the molecule, influencing its binding affinity to biological targets. nih.gov

Examples of Bioactive Scaffolds Derived from 2-Aminothiazoles:

Bioactive Scaffold ClassTherapeutic AreaReference
Sulfathiazole derivativesAntibacterial wikipedia.org
Cefdinir and other cephalosporinsAntibiotic researchgate.net
RitonavirAnti-HIV researchgate.net
MeloxicamAnti-inflammatory wikipedia.org
DasatinibAnticancer-

The incorporation of the this compound core into these and other scaffolds can lead to the development of new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles.

Building Block for Macrocyclic Systems (e.g., cyclopeptide analogues with heterocyclic backbone modifications)

Macrocycles, particularly cyclic peptides and their mimics, have gained significant attention in drug discovery due to their unique conformational properties and ability to target challenging protein-protein interactions. nih.gov The rigid and planar nature of the thiazole ring, when incorporated into a macrocyclic framework, can impart conformational stability and improve binding to biological targets. mdpi.com this compound serves as an excellent building block for the synthesis of such macrocyclic systems.

The bifunctionality of this compound allows for its integration into a peptide backbone or other macrocyclic structures. For example, the aminomethyl group can act as a surrogate for an α-amino acid, while the 4-amino group can be used as a point of cyclization or for further functionalization.

Several strategies have been developed for the synthesis of thiazole-containing macrocycles. One approach involves a two-step Hantzsch-based macrocyclization, where a linear precursor containing a thioamide and a haloacetyl group is cyclized to form the thiazole ring and simultaneously close the macrocycle. nih.gov Another biocompatible method utilizes the reaction between an N-terminal cysteine and a C-terminal nitrile to form the thiazole ring within a macrocyclic peptide. rsc.org

The presence of the thiazole heterocycle in these macrocyclic peptides, often found in natural products isolated from marine organisms, can contribute to their potent biological activities. mdpi.com By using this compound as a building block, synthetic chemists can design and create novel macrocyclic architectures with tailored properties for various therapeutic and biotechnological applications.

Coordination Chemistry and Metal Complexation of 2 Aminomethyl Thiazol 4 Amine Derivatives

Ligand Design Principles Incorporating the Aminomethylthiazole Scaffold

The design of ligands built upon the aminothiazole framework is guided by the inherent electronic and structural properties of the heterocyclic system. Thiazole-containing ligands are notable for their polyfunctional nature, possessing multiple potential donor atoms that can be strategically utilized to create complexes with specific geometries and properties. The aminomethylthiazole scaffold, in particular, offers a rich platform for designing multidentate ligands capable of forming stable chelate rings with a variety of metal ions.

Potential Chelation Modes and Donor Atom Preferences (e.g., N,S,N-tridentate)

The structure of 2-(aminomethyl)thiazol-4-amine features three potential donor sites: the nitrogen atom of the exocyclic aminomethyl group, the endocyclic nitrogen atom of the thiazole (B1198619) ring, and the nitrogen of the 4-amino group. This arrangement makes it an ideal candidate for acting as a tridentate ligand, forming two chelate rings upon coordination to a metal center. This N,S,N-tridentate coordination mode is a well-established concept for derivatives of 2-aminothiazole (B372263). nih.govresearchgate.net

Chelating agents are ligands that can form two or more coordinate bonds with a single metal ion, creating a stable ring structure known as a chelate. libretexts.orgebsco.com The stability of these complexes is enhanced by the chelate effect, which favors the formation of these ring structures over complexes with monodentate ligands. libretexts.org In the case of this compound, coordination would likely involve the two nitrogen atoms and the thiazole ring nitrogen, leading to the formation of stable five- or six-membered chelate rings, a common feature in coordination chemistry. libretexts.org

The preference for donor atoms in thiazole-based ligands generally favors the endocyclic nitrogen over the sulfur atom, as the nitrogen is considered a harder base. nih.gov However, the complete coordination environment can involve the sulfur atom, leading to various coordination possibilities. Depending on the metal ion and reaction conditions, the ligand could also potentially act as a bidentate or even a monodentate ligand. libretexts.orgnih.gov

Influence of Aminomethyl and Thiazole Nitrogen Atoms on Coordination Properties

The coordination properties of the aminomethylthiazole scaffold are significantly influenced by its constituent donor atoms. The thiazole ring nitrogen, being part of an aromatic system, is a primary site for metal coordination. researchgate.net Its basicity and availability are modulated by the substituents on the ring.

The exocyclic aminomethyl group introduces a flexible sidearm to the ligand structure. This flexibility allows the ligand to readily adapt to the geometric preferences of different metal ions, facilitating the formation of stable chelate rings. The nitrogen atom of this group is a strong sigma donor, contributing significantly to the stability of the resulting metal complex.

The 4-amino group, being directly attached to the thiazole ring, exerts a considerable electronic influence. As an electron-donating group, it increases the electron density on the thiazole ring, which can enhance the basicity of the ring nitrogen and its affinity for metal ions. The interplay between the flexible aminomethyl group and the electronically active 4-amino group makes this compound a potentially potent and versatile ligand in coordination chemistry.

Synthesis and Characterization of Metal Complexes

The synthesis and characterization of metal complexes involving aminothiazole-based ligands follow established methodologies in inorganic chemistry, leading to a diverse range of structures with unique properties.

Synthetic Methodologies for Complex Formation (e.g., reactions with various metal salts)

The standard approach for synthesizing metal complexes with aminothiazole derivatives involves the reaction of the ligand with a suitable metal salt in a polar solvent. nih.govacs.orgnih.gov Typically, an ethanolic solution of the ligand is mixed with an ethanolic or aqueous solution of the metal salt. nih.govnih.govnih.gov The metal salts commonly used include chlorides, sulfates, and acetates of various transition metals such as Co(II), Ni(II), Cu(II), and Zn(II). nih.govnih.govnih.gov

The reaction is often carried out under reflux for several hours, during which the metal complex precipitates from the solution. nih.govnih.gov The stoichiometry of the reaction, typically a 1:2 metal-to-ligand molar ratio, is controlled to achieve the desired coordination number, often resulting in octahedral or tetrahedral geometries around the metal center. nih.govnih.govnih.gov The resulting solid complex is then isolated by filtration, washed with the solvent to remove any unreacted starting materials, and dried. nih.govnanomedicine-rj.com

General Synthetic Scheme:

Generated code

Where:

M = Metal ion (e.g., Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺)

X = Anion (e.g., Cl⁻, SO₄²⁻, CH₃COO⁻)

L = Aminothiazole-based ligand

Solvent = Ethanol (B145695) or similar polar solvent

Conditions = Reflux

This versatile method allows for the preparation of a wide array of metal complexes from aminothiazole-based ligands.

Advanced Spectroscopic Characterization Techniques

To elucidate the structure and bonding in the newly synthesized metal complexes, a suite of advanced spectroscopic techniques is employed. These methods provide critical information on how the ligand coordinates to the metal ion.

Infrared (IR) spectroscopy is a powerful tool for confirming the coordination of a ligand to a metal ion. By comparing the IR spectrum of the free ligand with that of the metal complex, characteristic shifts in the vibrational frequencies of key functional groups can be identified, providing direct evidence of bond formation.

In the context of aminothiazole complexes, several key spectral regions are informative. The stretching vibrations of the N-H bonds in the amino groups, typically observed in the 3400-3200 cm⁻¹ region, often shift upon coordination. More definitively, the C=N stretching vibration of the thiazole ring, usually found around 1600-1550 cm⁻¹, shifts to a lower or higher frequency upon complexation, indicating the involvement of the thiazole nitrogen in bonding. researchgate.net

Crucially, the formation of new bonds between the metal and the ligand's donor atoms gives rise to new absorption bands in the far-infrared region (typically below 600 cm⁻¹). The appearance of new bands attributable to M-N (metal-nitrogen) and M-S (metal-sulfur) stretching vibrations provides conclusive evidence of complex formation.

Below is a table summarizing the typical IR spectral data for aminothiazole-based ligands and their metal complexes.

Functional GroupFree Ligand (cm⁻¹)Metal Complex (cm⁻¹)Interpretation
ν(N-H)~3400-3200ShiftedInvolvement of amino group in H-bonding or coordination
ν(C=N) (thiazole)~1600-1550ShiftedCoordination via thiazole ring nitrogen
ν(C-S) (thiazole)~700-600ShiftedPotential involvement of sulfur in coordination
ν(M-N)-~550-450Formation of metal-nitrogen bond
ν(M-S)-~400-300Formation of metal-sulfur bond

This detailed analysis of the IR spectra is fundamental to characterizing the coordination environment of metal complexes derived from the this compound scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D) for Structural Elucidation in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of this compound derivative complexes in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In ¹H NMR studies of these ligands and their metal complexes, characteristic signals are observed for the various protons. For instance, in derivatives of 2-aminothiazole, the protons of the thiazole ring and any substituent groups can be identified. chemicalbook.com Upon complexation with a metal ion, shifts in the positions of these signals (chemical shifts) provide evidence of coordination. Protons near the coordination sites typically experience a downfield or upfield shift due to the influence of the metal center. For example, the ¹H NMR spectrum of a palladium(II) complex with 2-amino-4-(4-substituted phenyl)thiazole ligands shows distinct signals for the different proton nuclei in the thiazole ligands. researchgate.net Similarly, in aminothiazole Schiff base ligands, proton signals for the C1-NH and C3-H groups, as well as methylene (B1212753) and methoxy (B1213986) protons, have been observed at specific chemical shifts. acs.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms are also sensitive to their electronic environment and change upon coordination to a metal ion. Studies on Schiff bases derived from 2-aminothiazole derivatives have utilized ¹³C NMR to confirm the formation of the ligands and their subsequent metal complexes. researchgate.net

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, further aiding in the complete structural assignment of these complex molecules in solution.

Table 1: Representative ¹H NMR Chemical Shifts (ppm) for Protons in 2-Aminothiazole Derivatives and Related Compounds

Proton TypeChemical Shift (ppm)Compound Type
Thiazole Ring H6.53 - 7.142-Aminothiazole
Amine NH6.862-Aminothiazole
Amide NH10.5 - 11.2Schiff base ligand of 2-aminothiazole
Azomethine CH=N8.3Schiff base ligand of 2-aminothiazole
Aromatic H7.1 - 7.9Schiff base ligand of 2-aminothiazole

Data compiled from representative literature values. chemicalbook.comresearchgate.netijper.org

UV-Visible Spectroscopy for Electronic Transitions and Coordination Environment

UV-Visible spectroscopy is a key technique for investigating the electronic transitions within this compound metal complexes and gaining insights into their coordination environment. The absorption of UV or visible light by these complexes corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones.

The spectra of the free ligands typically show absorption bands in the UV region, which are attributed to π → π* and n → π* transitions within the aromatic thiazole ring and any associated chromophores. nih.gov Upon complexation with a metal ion, new absorption bands often appear, or existing bands may shift. These changes are indicative of ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), or d-d electronic transitions within the metal center. scirp.org

For instance, in the case of Cu(II), Co(II), and Ni(II) complexes with a Schiff base derived from N-(4-phenylthiazol-2-yl)-2-(pyridin-2-yl-methylene) hydrazinecarboxamide, the electronic spectral data suggest an octahedral geometry for the metal centers. ijper.org The positions and intensities of the d-d transition bands can be used to calculate ligand field parameters, such as the crystal field splitting energy (10Dq), which provides information about the strength of the metal-ligand interaction. ijper.org

The UV-visible spectra of Ni(II) and Cr(III) complexes with 5-aminomethyl- researchgate.netaneN4 show distinct absorption maxima corresponding to specific electronic transitions, which are characteristic of their octahedral coordination environments. scirp.org For example, a violet-colored Ni(II) complex exhibits absorption maxima at 543 nm and 340 nm. scirp.org Similarly, a purple Cr(III) complex shows maxima at 537 nm, 384 nm, and 330 nm. scirp.org

Table 2: Representative UV-Visible Absorption Maxima (λ_max) for Metal Complexes of Thiazole Derivatives

Metal IonLigand Typeλ_max (nm)Assignment
Ni(II)5-aminomethyl- researchgate.netaneN4543, 340d-d transitions
Cr(III)5-aminomethyl- researchgate.netaneN4537, 384, 330d-d transitions
Cu(II)Schiff base709d-d transition
Zn(II)Aminothiazole Schiff base350, 435π → π* and n → π*

Data compiled from representative literature values. ijper.orgnih.govscirp.org

Mass Spectrometry for Molecular Ion Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for the characterization of this compound metal complexes. It provides crucial information about the molecular weight of the complex, confirming its identity, and offers insights into its structure through the analysis of fragmentation patterns.

The mass spectrum of a metal complex will typically show a molecular ion peak (or a pseudomolecular ion peak in soft ionization techniques like electrospray ionization) corresponding to the mass-to-charge ratio (m/z) of the intact complex. acs.org This allows for the direct confirmation of the proposed molecular formula. For example, the ESI mass spectrum of a Cu(II) complex with a Schiff base ligand showed a molecular ion peak at an m/z that was equivalent to its molecular weight, thereby confirming its structure. ijper.org Similarly, MALDI-TOF mass spectrometry has been used to identify the molecular ions of Cr(III) and Ni(II) complexes of 5-aminomethyl- researchgate.netaneN4. scirp.org

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), involves the isolation and fragmentation of the molecular ion. The resulting fragment ions provide valuable structural information. The fragmentation pathways of substituted 2-thiazolin-4-one derivatives have been studied using electron ionization mass spectrometry, revealing common fragmentation routes that are dependent on the nature of the substituents. nih.gov In the study of metabolites of 2-amino-4-(5-nitro-2-furyl)thiazole, electron ionization mass spectra, along with chemical ionization and high-resolution measurements, were used to establish the identities of the metabolites through their fragmentation patterns. nih.gov The fragmentation of aminothiazole-linked Schiff base ligands and their metal complexes has been analyzed to understand their structural composition. nih.gov

Table 3: Representative Mass Spectrometry Data for Thiazole Derivatives and their Metal Complexes

Compound TypeIonization Methodm/z of Molecular IonKey Fragments (m/z)
Aminothiazole Schiff base ligand (S¹)ESI-MS405372, 218
Aminothiazole Schiff base ligand (S²)ESI-MS239 (most stable peak)190, 174
Cu(II) complex of a Schiff base ligandESI-MS709-
Cr(III) complex of 5-aminomethyl- researchgate.netaneN4MALDI-TOF302.65 [M-2Cl]⁺-
Ni(II) complex of 5-aminomethyl- researchgate.netaneN4MALDI-TOF273.83 [M-2C₂H₃O₂]⁺-

Data compiled from representative literature values. acs.orgijper.orgnih.govscirp.org

Elemental Analysis for Stoichiometry and Purity

Elemental analysis is a fundamental technique used to determine the elemental composition of a synthesized compound, which is crucial for establishing the stoichiometry and assessing the purity of this compound metal complexes. This method provides the percentage by weight of elements such as carbon (C), hydrogen (H), and nitrogen (N) in a sample.

The experimentally determined percentages of these elements are compared with the calculated theoretical values based on the proposed molecular formula of the complex. A close agreement between the found and calculated values provides strong evidence for the assumed stoichiometry of the metal complex. For instance, elemental analysis has been used to confirm the composition of metal complexes of Schiff bases derived from 4-acyl-1-phenyl-3-methyl-2-pyrazolin-5-ones and 2-amino-4(4'-methylphenyl)-thiazole, suggesting a ML₂·2H₂O stoichiometry for Mn, Fe, Co, Ni, and Cu complexes. researchgate.net

In the study of metal complexes of 5-aminomethyl- researchgate.netaneN4, elemental analysis was performed on the synthesized Cr(III) and Ni(II) complexes. The found percentages of C, H, and N were in good agreement with the calculated values for the proposed formulas C₁₀H₂₅Cl₃CrN₅·H₂O and C₁₀H₂₅N₅Ni(C₂H₃O₂)₂·2H₂O, respectively, thereby confirming their stoichiometry and purity. scirp.org Similarly, elemental analysis has been a standard characterization technique for various other metal complexes containing thiazole derivatives. ijper.orgresearchgate.netresearchgate.net

Table 4: Representative Elemental Analysis Data for Metal Complexes of Thiazole Derivatives

Complex FormulaElementCalculated (%)Found (%)
C₁₀H₂₅Cl₃CrN₅·H₂OC30.9430.66
N17.1217.88
H6.876.95
C₁₀H₂₅N₅Ni(C₂H₃O₂)₂·2H₂OC39.2739.87
N16.3616.36
H8.248.24

Data compiled from representative literature values. scirp.org

Crystallographic Studies of Metal Complexes

Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive structural information for metal complexes of this compound derivatives in the solid state. These studies allow for the precise determination of molecular and supramolecular structures.

Single-Crystal X-ray Diffraction for Precise Molecular and Supramolecular Structure Determination (e.g., bond lengths, angles, geometry)

For metal complexes of this compound derivatives, X-ray crystallography has been instrumental in confirming the coordination modes of the ligands and the geometry around the metal ion. For example, the crystallographic structure of a chromium(III) complex with 5-aminomethyl- researchgate.netaneN4 revealed a hexacoordinated chromium ion in an octahedral environment. scirp.org In this complex, the nitrogen atoms of the macrocycle and the primary amine function, along with a chloride ion, coordinate to the metal center, with specific Cr-N bond lengths varying between 2.06 and 2.09 Å. scirp.org

Similarly, the crystal structure of a copper(II) complex with the same ligand showed a pentacoordinated copper ion in a square-based pyramidal geometry, where the primary amine of a neighboring macrocycle coordinates at the apical position, leading to the formation of a coordination polymer. scirp.org In a series of molecular adducts of 2-aminothiazole derivatives with carboxylic acid-substituted heterocycles, single-crystal X-ray diffraction confirmed proton transfer and revealed detailed hydrogen-bonding patterns. researchgate.net

Table 5: Selected Bond Lengths and Angles from Single-Crystal X-ray Diffraction Studies of Metal Complexes with Thiazole-Containing Ligands

ComplexMetal-Ligand BondBond Length (Å)Bond AngleAngle (°)
[Cr(5-aminomethyl- researchgate.netaneN₄)Cl₂]ClCr-N2.06 - 2.09--
[Fe(bzimpy)₂]²⁺Fe-N1.953(2) - 1.954(2)--
[Cu(2)]²⁺Cu-N2.025 - 2.199--

Data compiled from representative literature values. scirp.orgscirp.orgnih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations serve as a fundamental tool in the detailed elucidation of the electronic structure and associated properties of 2-(Aminomethyl)thiazol-4-amine.

Density Functional Theory (DFT) is a widely employed computational method to investigate this compound. These calculations yield a detailed depiction of the molecule's geometry, encompassing bond lengths, bond angles, and vibrational frequencies. For instance, DFT calculations, often at the B3LYP/6-311++G(d,p) level of theory, have been successfully used to optimize the molecular structures of thiazole (B1198619) derivatives, demonstrating a strong correlation between theoretical predictions and experimental data. researchgate.netthieme-connect.de The computed vibrational frequencies can be cross-validated with experimental Infrared (IR) and Raman spectra to affirm the molecular structure. researchgate.net An analysis of the electronic properties, such as the electron density distribution, provides a deeper understanding of the molecule's inherent reactivity. wisc.edu

Table 1: Representative Calculated Bond Lengths and Angles for a Thiazole Ring using DFT This table presents data for a related thiazole derivative as a representative example.

ParameterValue
Bond Length (Å)
C-S1.724
C=N1.316
C-N1.374
C=C1.369
Bond Angle (°)
C-S-C89.4
S-C=N115.1
C=N-C110.7
N-C=C115.9
S-C=C108.8

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for deciphering the chemical reactivity of this compound. acs.org The energy difference between the HOMO and LUMO, termed the HOMO-LUMO gap, serves as an indicator of the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. acs.orgresearchgate.net For thiazole derivatives, the HOMO is frequently localized on the thiazole ring and the amino substituents, signifying these as probable sites for electrophilic attack. Conversely, the LUMO is often distributed across the thiazole ring, marking it as the likely site for nucleophilic attack. wisc.edu Chemical reactivity descriptors such as electronegativity, chemical hardness, and softness, which are derived from these orbital energies, provide a quantitative measure of the molecule's reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is an invaluable computational tool for predicting the reactive sites of a molecule for both electrophilic and nucleophilic attacks. researchgate.net The MEP surface visually represents the charge distribution across the molecule. acs.org In the case of thiazole derivatives, regions of negative electrostatic potential, typically colored red, are concentrated around the nitrogen and sulfur atoms of the thiazole ring and the nitrogen of the amino group, indicating their susceptibility to electrophilic attack. acs.org In contrast, areas of positive potential, depicted in blue, are generally located around the hydrogen atoms of the aminomethyl group, suggesting these are favorable sites for nucleophilic interactions. acs.org

Quantum chemical calculations can provide accurate predictions of various spectroscopic properties for this compound. The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei. researchgate.netscience.gov The correlation of these theoretical shifts with experimental NMR data is instrumental in the definitive structural assignment of the molecule. science.gov Furthermore, the calculation of vibrational frequencies is crucial for the interpretation of experimental Infrared (IR) and Raman spectra. researchgate.net These calculated frequencies are often scaled to correct for anharmonicity and systematic errors inherent in the theoretical models. thieme-connect.de

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a window into the time-dependent behavior and interactions of molecules.

Molecular Dynamics (MD) simulations are utilized to explore the conformational landscape and stability of this compound. These simulations can uncover the molecule's preferred conformations in various environments, such as in solution. MD is also a powerful technique for investigating the interactions between the compound and other molecules, including biological macromolecules. For example, these simulations can elucidate the binding mode and stability of the compound within the active site of a protein, which is critical information for drug design and development. nih.govnih.gov

Exploration of Binding Mechanisms and Trajectories at the Molecular Level

The dynamic nature of molecular interactions is fundamental to understanding the efficacy of a potential drug molecule. Molecular dynamics (MD) simulations offer a window into these intricate processes, allowing researchers to observe the binding and unbinding events of a ligand to its receptor over time. These simulations can reveal the key amino acid residues involved in the interaction, the stability of the ligand-receptor complex, and the conformational changes that occur upon binding.

While specific molecular dynamics studies exclusively focused on "this compound" are not extensively documented in publicly available literature, the principles of such investigations can be inferred from studies on structurally related 2-aminothiazole (B372263) inhibitors. For instance, MD simulations performed on 2-aminothiazole derivatives targeting cyclin-dependent kinase 5 (CDK5) have highlighted the critical role of both hydrogen bonding and van der Waals interactions in the binding process. In these studies, interactions with specific residues, such as a hydrogen bond with the backbone carbonyl of Cys83 and van der Waals contacts with Ile10, were identified as crucial for binding affinity and inhibitory activity.

A hypothetical MD simulation of "this compound" with a target protein would likely reveal similar key interactions. The primary amine of the aminomethyl group and the amine group on the thiazole ring are prime candidates for forming hydrogen bonds with acceptor groups on the protein, such as the side chains of aspartate or glutamate, or backbone carbonyls. The thiazole ring itself can participate in π-π stacking or other non-covalent interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding pocket.

The trajectory analysis from such simulations would provide a frame-by-frame depiction of the binding event, illustrating the initial docking of the molecule, subsequent conformational adjustments of both the ligand and the protein to achieve an optimal fit, and the eventual stabilization of the complex. This detailed understanding of the binding mechanism at a molecular level is invaluable for the rational design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on structural features and intrinsic chemical properties)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the key structural, physicochemical, and electronic properties that govern the activity, QSAR models can be used to predict the potency of novel, unsynthesized molecules.

For a compound like "this compound," a QSAR study would typically involve the calculation of a wide array of molecular descriptors. These descriptors quantify various aspects of the molecule's structure and properties.

Table 1: Representative Molecular Descriptors for QSAR Modeling

Descriptor ClassExamplesDescription
Topological Descriptors Wiener index, Kier & Hall connectivity indicesDescribe the atomic connectivity and branching of the molecule.
Geometrical Descriptors Molecular surface area, molecular volume, ovalityRelate to the 3D shape and size of the molecule.
Electronic Descriptors Dipole moment, HOMO/LUMO energies, partial chargesQuantify the electronic distribution and reactivity of the molecule.
Physicochemical Descriptors LogP, molar refractivity, polarizabilityDescribe the lipophilicity, polarizability, and other bulk properties of the molecule.

Once these descriptors are calculated for a series of thiazole derivatives with known biological activities, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build the QSAR model.

A QSAR model incorporating "this compound" and its analogs would likely reveal the quantitative impact of modifying the aminomethyl side chain or substituting other positions on the thiazole ring. For instance, the model could predict how changes in the length or branching of the side chain affect binding affinity, or how the introduction of different functional groups influences the electronic properties and, consequently, the biological activity. Such predictive models are instrumental in prioritizing the synthesis of new derivatives with enhanced therapeutic potential.

Mechanistic Investigations in Bioinorganic and Chemical Biology Contexts in Vitro Focus

Ligand-Receptor Interaction Mechanisms

The interaction of 2-(aminomethyl)thiazol-4-amine and its analogs with various receptors has been extensively studied using computational methods. These studies provide crucial insights into the binding modes and the energetics of these interactions, guiding the design of more potent and selective compounds.

Molecular Docking Studies for Predicting Binding Modes and Identifying Key Binding Site Residues

Molecular docking simulations have been instrumental in elucidating how thiazole (B1198619) derivatives, including those related to this compound, bind to their target proteins. For instance, in the context of tubulin inhibition, docking studies of 2,4-disubstituted thiazole derivatives revealed key interactions within the colchicine-binding site. nih.gov The thiazole ring itself plays a significant role, with its sulfur atom capable of forming noncovalent bonds, such as σ-hole interactions, which are increasingly recognized for their importance in rational drug design. nih.gov One study highlighted that the sulfur of the thiazole moiety can establish a noncovalent bond with the asparagine residue AsnA101, while the aromatic nature of the ring can form an arene-H bond with a leucine (B10760876) residue, LeuB248, significantly enhancing the stability of the ligand-receptor complex. nih.gov

Furthermore, in studies involving other targets like neuronal nitric oxide synthase (nNOS), the smaller size of the 2-aminothiazole (B372263) ring compared to a 2-amino-4-methylpyridine (B118599) ring was suggested to result in a loss of potency due to the absence of a hydrophobic interaction provided by the methyl group. beilstein-journals.org This underscores the importance of specific residues and complementary ligand functionalities in achieving high-affinity binding.

Computational Approaches for Analyzing Interaction Energetics and Specificity (e.g., docking scores)

Computational analyses, particularly the calculation of docking scores and binding energies, are vital for quantifying the strength and specificity of ligand-receptor interactions. For derivatives of 2-aminothiazole targeting metabolic enzymes, molecular docking analysis revealed significant binding energies. For example, 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole (B1298763) showed estimated binding energies of -6.75, -7.61, -7.86, and -7.96 kcal/mol against hCA I, hCA II, AChE, and BChE, respectively, indicating potent inhibitory potential. nih.gov

In another study on pyridine-thiazole hybrids, docking scores were used to predict the binding affinity to poly(ADP-ribose) polymerases (PARPs). researchgate.net The results demonstrated that certain compounds had higher binding energies and, consequently, lower inhibition constants (Ki), suggesting a strong drug-like profile. researchgate.net These computational predictions are often correlated with experimental data to validate the binding models and guide further optimization of the lead compounds.

Enzymatic Interactions (In Vitro Mechanistic Studies)

The interactions of this compound and its derivatives with various enzymes have been a primary focus of research, revealing their potential as both inhibitors and activators.

Elucidation of Enzyme Inhibition Mechanisms (e.g., competitive, non-redox binding)

Studies on 2-aminothiazole derivatives have identified them as inhibitors of several enzymes, often through a competitive inhibition mechanism. researchgate.net This mode of inhibition, where the inhibitor competes with the substrate for the active site, results in an increased apparent Km of the substrate with no change in the apparent Vmax. nih.gov For example, various 2-aminothiazole derivatives have been shown to competitively inhibit lactoperoxidase. researchgate.net

In the case of neuronal nitric oxide synthase (nNOS), 2-aminothiazole-based compounds were designed as potential inhibitors. beilstein-journals.org The rationale was that the less basic aminothiazole ring would be less protonated at physiological pH, potentially leading to better blood-brain barrier penetration. beilstein-journals.org While the synthesized compound was less potent than its aminopyridine analog, the study provided valuable insights into the structural requirements for nNOS inhibition. beilstein-journals.org

Mechanisms of Enzyme Activity Modulation (e.g., carbonic anhydrase activation)

Interestingly, derivatives of this compound have also been shown to act as enzyme activators, particularly for carbonic anhydrases (CAs). drugbank.com The activation of CAs is a less explored area compared to their inhibition. The mechanism of activation often involves the activator facilitating the proton transfer step in the catalytic cycle. unifi.it

A series of amines incorporating 2-substituted-thiazol-4-yl-methyl scaffolds were synthesized and found to be effective activators of CA I, II, and IV, demonstrating greater efficacy than the lead compound, histamine. drugbank.com The primary amino function introduced into these molecules was crucial for their activating properties. drugbank.com Studies on other amine and amino acid-based compounds have further elucidated that these activators bind at the entrance of the active site cavity, near the proton shuttle residue (often a histidine), thereby enhancing the catalytic rate. mdpi.comnih.gov The activation does not typically alter the KM for the substrate, indicating a non-competitive activation mechanism with respect to the substrate. nih.gov

Identification of Specific Molecular Targets and Pathways

Research into this compound and its derivatives has led to the identification of several specific molecular targets and associated pathways.

Key Identified Molecular Targets:

Carbonic Anhydrases (CAs): Thiazole derivatives have been shown to both inhibit and activate various isoforms of carbonic anhydrase, an enzyme crucial for CO2 hydration and pH balance. nih.govdrugbank.com This suggests their potential role in pathways related to metabolism and physiological pH regulation.

Cholinesterases (AChE and BChE): 2-Aminothiazole derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes central to neurotransmission. nih.gov

Nitric Oxide Synthase (NOS): Specifically, the neuronal isoform (nNOS) has been a target for inhibition by 2-aminothiazole-based compounds, implicating them in pathways related to neurological function and disease. beilstein-journals.org

Protein Kinase CK2: Allosteric modulation of protein kinase CK2 by 2-aminothiazole derivatives has been reported, highlighting their potential to interfere with cell growth and survival pathways, particularly in cancer. nih.gov

Cyclin-Dependent Kinases (CDKs): Derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been identified as inhibitors of CDK2, CDK4, and CDK6, suggesting their involvement in cell cycle regulation. nih.gov

Lactoperoxidase: This enzyme, involved in innate immunity, has been shown to be a target for inhibition by 2-aminothiazole derivatives. researchgate.net

The diverse range of identified targets underscores the therapeutic potential of the this compound scaffold in various diseases, from metabolic disorders to cancer and neurological conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Aminomethyl)thiazol-4-amine, and how can purity be ensured?

  • Methodology : The compound can be synthesized via cyclocondensation of thiourea derivatives with α-haloketones or via coupling reactions using amine and acid precursors. For example, analogous thiazoles are synthesized by refluxing 2-aminothiazole derivatives with aldehydes in ethanol under acidic conditions (e.g., acetic acid) . Purity is typically validated using HPLC (e.g., tR values) and <sup>1</sup>H NMR spectroscopy to confirm structural integrity (>95% purity) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodology : Spectroscopic techniques like <sup>1</sup>H/<sup>13</sup>C NMR and IR are standard for structural confirmation. Mass spectrometry (ESI-MS) provides molecular weight validation . For electronic properties, Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can model electron density and thermochemical parameters, as demonstrated for similar thiazoles .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodology : Antimicrobial activity can be tested via broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), reporting MIC values . Cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., MCF-7, HeLa) are used for antitumor potential .

Advanced Research Questions

Q. How do substituents on the thiazole core influence the compound’s bioactivity?

  • Methodology : Structure-Activity Relationship (SAR) studies involve synthesizing derivatives with varied substituents (e.g., halogen, nitro, methoxy) and comparing their biological data. For example, 4-phenylthiazol-2-amine derivatives show enhanced activity when substituted with electron-withdrawing groups . Computational docking (e.g., AutoDock) can predict binding affinities to targets like bacterial enzymes or kinase receptors .

Q. What computational strategies are effective for predicting the reactivity of this compound in complex reactions?

  • Methodology : DFT-based calculations (e.g., using Gaussian software) with exact-exchange functionals (e.g., B3LYP) can model reaction pathways, such as nucleophilic substitution at the aminomethyl group . Solvent effects are incorporated via polarizable continuum models (PCM) .

Q. How can crystallographic data improve the understanding of this compound’s interactions?

  • Methodology : Single-crystal X-ray diffraction provides precise bond lengths/angles and intermolecular interactions (e.g., hydrogen bonding in thiazole-amine derivatives). For example, crystallography of similar compounds reveals planar thiazole rings and π-stacking interactions critical for stability .

Q. What strategies resolve contradictions in reported synthetic yields for thiazole derivatives?

  • Methodology : Systematic optimization of reaction conditions (e.g., solvent polarity, catalyst loading) is key. For instance, replacing ethanol with dichloromethane/triethylamine improved yields in related syntheses . Kinetic studies (e.g., monitoring via TLC) identify rate-limiting steps .

Methodological Considerations Table

AspectBasic ApproachAdvanced TechniqueReference
Synthesis Cyclocondensation in ethanolMicrowave-assisted synthesis
Characterization NMR, HPLCX-ray crystallography, DFT modeling
Bioactivity Testing Broth microdilution (MIC)Target-specific enzyme inhibition assays
Computational Study Semi-empirical methodsAb initio/MD simulations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.